molecular formula C11H19N5O B1468114 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide CAS No. 1458452-15-7

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide

Cat. No.: B1468114
CAS No.: 1458452-15-7
M. Wt: 237.3 g/mol
InChI Key: CUMDSZNDUDXFGM-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and ability to engage in hydrogen bonding, dipole-dipole, and π-stacking interactions, which contribute to their enhanced biocompatibility

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide involves its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to chelate metal ions also enhances its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide is unique due to its triazole ring, which provides stability and the ability to form multiple types of interactions. This makes it more versatile compared to other similar compounds that may lack such structural features.

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c12-6-10-7-16(15-14-10)8-11(17)13-9-4-2-1-3-5-9/h7,9H,1-6,8,12H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMDSZNDUDXFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide
Reactant of Route 6
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-cyclohexylacetamide

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